molecular formula C12H16O B1454738 (4-Cyclopentylphenyl)methanol CAS No. 171623-29-3

(4-Cyclopentylphenyl)methanol

Cat. No. B1454738
M. Wt: 176.25 g/mol
InChI Key: PZGLKTNENAARJU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(4-Cyclopentylphenyl)methanol” consists of 13 heavy atoms and 6 aromatic heavy atoms . The fraction Csp3 is 0.5, and it has 2 rotatable bonds .


Physical And Chemical Properties Analysis

“(4-Cyclopentylphenyl)methanol” has a density of 1.1±0.1 g/cm3 and a boiling point of 312.7±11.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Trityl Functionalized Polystyrene Resin (Manzotti, Reger, & Janda, 2000) reported an improved synthesis of (4-ethenylphenyl)diphenyl methanol, used in preparing trityl functionalized polystyrene resin. This resin contains a flexible tetrahydrofuran cross-linker, providing a suitable support for solid-phase organic synthesis.

Methanol in Homogeneous Catalysis (Smith & Maitlis, 1985) discussed methanol as a hydrogen donor in reactions homogeneously catalyzed by ruthenium and rhodium complexes, primarily for the reduction of ketones to alcohols. Methanol's oxidation to methyl formate and its role in various reduction reactions emphasize its utility in catalysis.

Iridium-Catalyzed C–C Coupling (Moran, Preetz, Mesch, & Krische, 2011) highlighted the iridium-catalyzed C–C coupling of methanol with allenes, creating higher alcohols with all-carbon quaternary centers. This innovative approach showcases methanol as an abundant, renewable feedstock in fine chemical synthesis.

Palladium Nanoparticles in Hydrodechlorination (Baeza et al., 2012) examined the use of size-controlled palladium nanoparticles in liquid-phase hydrodechlorination. Methanol's role in synthesizing these nanoparticles highlights its versatility in material preparation, contributing to catalysts with significant activity.

Whole-Cell Biocatalysis (Chen et al., 2021) focused on the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol. The research emphasizes methanol's role in developing efficient, green, and economic synthesis methods, utilizing innovative microreaction systems.

Safety And Hazards

“(4-Cyclopentylphenyl)methanol” is classified as a warning signal word . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

(4-cyclopentylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGLKTNENAARJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopentylphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Nuzzi, A Fiasella, JA Ortega, C Pagliuca… - European journal of …, 2016 - Elsevier
4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b) is a potent, selective and systemically active inhibitor of intracellular NAAA activity, which produces profound anti-…
Number of citations: 36 www.sciencedirect.com
M Zore, P San-Martin-Galindo, I Reigada… - European Journal of …, 2023 - Elsevier
The emergence of multidrug-resistant bacteria along with a declining pipeline of clinically useful antibiotics has led to the urgent need for the development of more effective antibacterial …
Number of citations: 4 www.sciencedirect.com

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